molecular formula C21H27N3OS B12184575 5-amino-1-(6-methylheptan-2-yl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one

5-amino-1-(6-methylheptan-2-yl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B12184575
M. Wt: 369.5 g/mol
InChI Key: UOZUFDWIHKSHFC-UHFFFAOYSA-N
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Description

“5-amino-1-(6-methylheptan-2-yl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one” is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-amino-1-(6-methylheptan-2-yl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one” typically involves multi-step organic reactions. The process may include:

    Formation of the Pyrrolone Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Thiazole Ring: This step may involve the use of thioamides and halogenated compounds under specific conditions.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce or replace substituents on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogenated compounds and nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. They may include various derivatives of the original compound with modified functional groups.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, allowing the creation of more complex molecules.

Biology

Medicine

The compound may have potential therapeutic applications, such as acting as a drug candidate for specific diseases. Its biological activity would need to be thoroughly investigated.

Industry

In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “5-amino-1-(6-methylheptan-2-yl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one” would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other proteins, leading to modulation of specific pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds containing the thiazole ring, which may have similar chemical properties.

    Pyrrolone Derivatives: Compounds with the pyrrolone ring structure, which may exhibit similar reactivity.

Uniqueness

The uniqueness of “5-amino-1-(6-methylheptan-2-yl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one” lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C21H27N3OS

Molecular Weight

369.5 g/mol

IUPAC Name

5-imino-1-(6-methylheptan-2-yl)-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol

InChI

InChI=1S/C21H27N3OS/c1-14(2)8-7-9-15(3)24-12-18(25)19(20(24)22)21-23-17(13-26-21)16-10-5-4-6-11-16/h4-6,10-11,13-15,22,25H,7-9,12H2,1-3H3

InChI Key

UOZUFDWIHKSHFC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)N1CC(=C(C1=N)C2=NC(=CS2)C3=CC=CC=C3)O

Origin of Product

United States

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